![molecular formula C17H17BrCl2O2Sn B14427586 Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate CAS No. 82594-04-5](/img/structure/B14427586.png)
Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate is an organotin compound that features a tin atom bonded to two 4-chlorophenyl groups, a bromine atom, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate typically involves the reaction of 4-chlorophenylstannane with ethyl 3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides. Conditions typically involve solvents like dichloromethane or tetrahydrofuran and may require a base to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. Conditions may vary depending on the desired oxidation state.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are often carried out under an inert atmosphere at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tin center can coordinate with other molecules, facilitating reactions such as coupling or substitution. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-[dibromophenylstannyl]propanoate
- Ethyl 3-[chlorobis(4-chlorophenyl)stannyl]propanoate
- Ethyl 3-[bromobis(4-fluorophenyl)stannyl]propanoate
Uniqueness
Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate is unique due to the presence of both bromine and 4-chlorophenyl groups bonded to the tin atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
82594-04-5 |
|---|---|
Formule moléculaire |
C17H17BrCl2O2Sn |
Poids moléculaire |
522.8 g/mol |
Nom IUPAC |
ethyl 3-[bromo-bis(4-chlorophenyl)stannyl]propanoate |
InChI |
InChI=1S/2C6H4Cl.C5H9O2.BrH.Sn/c2*7-6-4-2-1-3-5-6;1-3-5(6)7-4-2;;/h2*2-5H;1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
Clé InChI |
URHJQBWVQKNGOW-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)CC[Sn](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


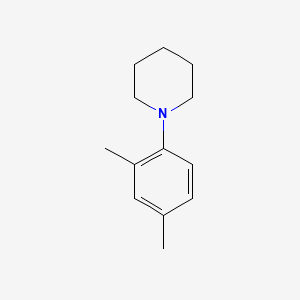
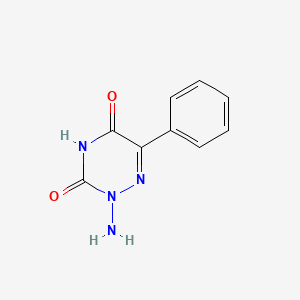
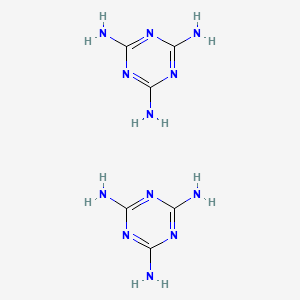
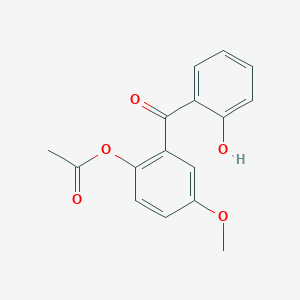
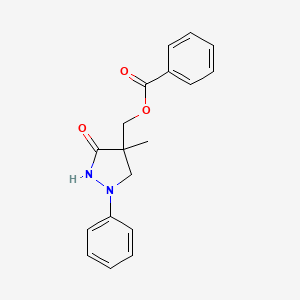
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
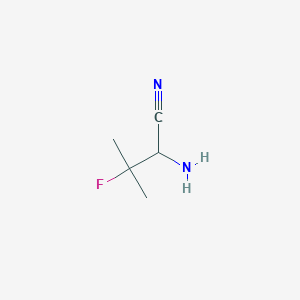

![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
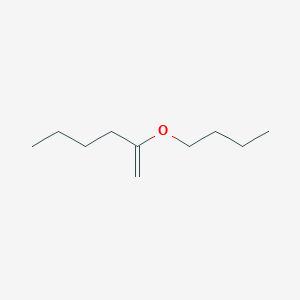
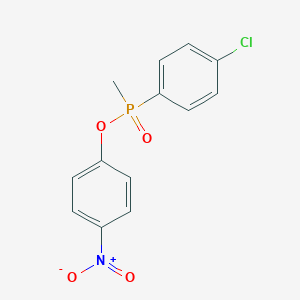
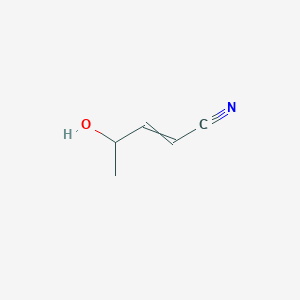

![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)
